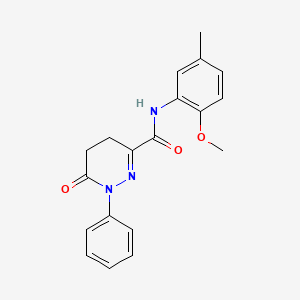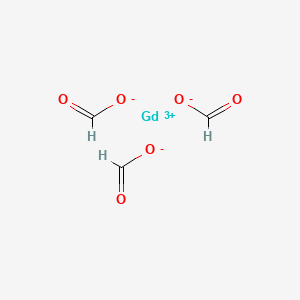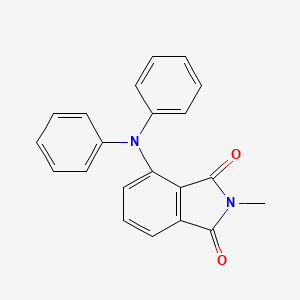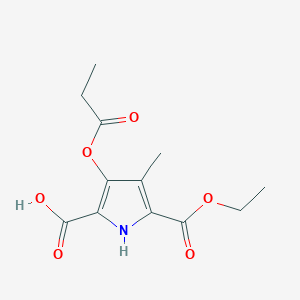
7-(4-(Benzoylamino)phenylamino)-3-((4-((3-carboxy-4-hydroxyphenyl)azo)-2-carboxymethoxy-6-sulfonaphth-1-yl)azo)-4-hydroxy-2-naphthalenesulfonic acid, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-(Benzoylamino)phenylamino)-3-((4-((3-carboxy-4-hydroxyphenyl)azo)-2-carboxymethoxy-6-sulfonaphth-1-yl)azo)-4-hydroxy-2-naphthalenesulfonic acid, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including benzoylamino, phenylamino, carboxy, hydroxy, and sulfonic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of Benzoylamino Group: This step involves the reaction of aniline with benzoyl chloride under basic conditions to form benzoylamino.
Azo Coupling Reaction: The formation of azo groups involves the reaction of diazonium salts with aromatic compounds. This step is crucial for introducing the azo linkages in the compound.
Carboxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions can target the azo groups, converting them to amines.
Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitro compounds, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its azo groups.
Medicine: Investigated for potential therapeutic applications due to its complex structure.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility in aqueous environments. The benzoylamino and phenylamino groups can form hydrogen bonds and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Dyes: Compounds with similar azo linkages used in dyeing processes.
Sulfonated Aromatics: Compounds with sulfonic acid groups used in detergents and surfactants.
Hydroxy Aromatics: Compounds with hydroxy groups used in antioxidants and pharmaceuticals.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer a range of chemical properties and potential applications. Its structure allows for diverse interactions and reactions, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
5905-21-5 |
|---|---|
Molekularformel |
C42H26N6Na4O14S2 |
Molekulargewicht |
994.8 g/mol |
IUPAC-Name |
tetrasodium;5-[[4-[[6-(4-benzamidoanilino)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-(carboxylatomethoxy)-7-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C42H30N6O14S2.4Na/c49-34-15-11-27(18-32(34)42(54)55)45-46-33-20-35(62-21-37(50)51)38(30-14-12-28(19-31(30)33)63(56,57)58)47-48-39-36(64(59,60)61)17-23-16-26(10-13-29(23)40(39)52)43-24-6-8-25(9-7-24)44-41(53)22-4-2-1-3-5-22;;;;/h1-20,43,49,52H,21H2,(H,44,53)(H,50,51)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
CFJDEKXCGXGONW-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C6=C5C=CC(=C6)S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-])OCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)


![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)


![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)



![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
